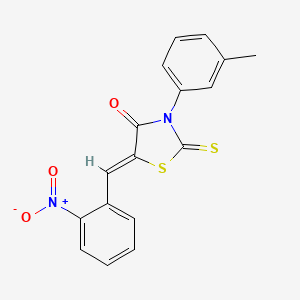

(Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-(3-methylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c1-11-5-4-7-13(9-11)18-16(20)15(24-17(18)23)10-12-6-2-3-8-14(12)19(21)22/h2-10H,1H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEBZWMQVJUSPW-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique thiazolidine ring structure, has shown potential in various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

The synthesis typically involves the condensation of 2-nitrobenzaldehyde with 2-thioxo-3-(m-tolyl)thiazolidin-4-one under acidic conditions, leading to the formation of the desired product. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups enhances its biological profile.

Biological Activity Overview

Thiazolidin-4-one derivatives, including our compound of interest, exhibit a wide range of biological activities:

- Anticancer Activity : Recent studies have indicated that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibits the growth of pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Thiazolidin-4-one derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential applications in treating inflammatory diseases .

Case Studies

- Anticancer Activity :

- Antimicrobial Activity :

Structure–Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural components:

- The presence of electron-withdrawing groups (like nitro) enhances anticancer activity.

- Substituents at position 3 or 5 can modulate antimicrobial potency.

A detailed SAR analysis indicates that modifications at these positions can lead to improved bioactivity profiles.

| Compound | Anticancer IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Compound A | 15 | 32 |

| Compound B | 10 | 16 |

| This compound | 12 | 24 |

Scientific Research Applications

Antidiabetic Applications

Thiazolidinediones, a class of compounds that includes thiazolidin-4-ones, have been recognized for their potential in treating type 2 diabetes mellitus. The compound (Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one has been synthesized and evaluated for its binding affinity to peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes treatment.

Synthesis and Activity

A study demonstrated a two-step synthesis of thiazolidine derivatives, including this compound, with moderate to good yields. The synthesized compounds showed promising docking scores indicating potential as PPARγ agonists, which could lead to improved insulin sensitivity and glucose metabolism in diabetic patients .

Anticancer Applications

The anticancer properties of thiazolidinones have garnered attention due to their ability to inhibit cancer cell proliferation. Several studies have reported on the synthesis of thiazolidinone derivatives and their evaluation against various cancer cell lines.

Case Studies

- In vitro Testing : A study assessed the anticancer activity of thiazolidinone derivatives, including this compound, against leukemia and CNS cancer cell lines. The compound exhibited significant cytotoxicity, with inhibition rates reaching up to 84% against MOLT-4 leukemia cells .

- Mechanism of Action : The mechanism underlying the anticancer activity was explored through molecular docking studies, revealing that the compound interacts with specific proteins involved in cancer progression. This interaction suggests a potential pathway for inducing apoptosis in cancer cells .

Antimicrobial Applications

The antimicrobial properties of thiazolidinones are well-documented, with various derivatives showing activity against bacterial and fungal pathogens. The presence of electron-withdrawing groups like nitro enhances the antimicrobial efficacy of these compounds.

Antimicrobial Activity

Research has shown that thiazolidinone derivatives can exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, this compound was tested for its antimicrobial properties, demonstrating effective inhibition against multiple strains .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-5-(2-nitrobenzylidene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one?

- The synthesis involves multi-step condensation reactions starting from thiazolidinone precursors and substituted benzaldehydes. Key factors include solvent polarity (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like piperidine or acetic acid. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural confirmation. NMR spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) validate functional groups and molecular weight, respectively. Crystallization conditions (e.g., slow evaporation in DMSO/water) are critical for high-quality crystals .

Q. What analytical techniques are used to assess purity and stability?

- High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95%). Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. FT-IR spectroscopy tracks structural integrity post-stress testing .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products?

- Design of Experiments (DoE) approaches, such as response surface methodology, systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a 15% increase in yield was reported using microwave-assisted synthesis at 80°C in ethanol with 0.5 mol% K₂CO₃ . Kinetic studies via in-situ IR spectroscopy identify intermediate phases to avoid side reactions like hydrolysis of the nitro group .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes (e.g., COX-2 or kinases). Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for target engagement .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

- Comparative SAR studies show that the 2-nitrobenzylidene moiety enhances antimicrobial activity compared to 4-nitro analogs, likely due to improved membrane penetration. Substituents on the m-tolyl group influence selectivity; fluorinated derivatives exhibit 2–3× higher potency in anticancer assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis of IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) accounts for variability. Assay standardization (e.g., ATP-based viability tests vs. apoptosis markers) and dose-response curve normalization reduce discrepancies. Confounding factors like solvent (DMSO vs. saline) are controlled .

Q. How is crystallographic data used to validate the Z-configuration?

- SC-XRD confirms the Z-configuration via dihedral angles between the nitrobenzylidene and thiazolidinone rings. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) stabilizing the configuration. Comparative data with E-isomers show distinct packing motifs .

Methodological Tables

Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | ±20% yield |

| Solvent (DMF:EtOH) | 1:3 v/v | Maximizes purity |

| Catalyst (AcOH) | 1.5 mol% | Reduces by-products |

Table 2: Biological Activity Across Derivatives

| Substituent | IC₅₀ (µM, MCF-7) | LogP | Target Protein |

|---|---|---|---|

| 2-Nitrobenzylidene | 12.3 ± 1.5 | 3.2 | Topoisomerase II |

| 4-Fluorobenzylidene | 18.9 ± 2.1 | 2.8 | COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.